molecular formula C5H3F2IN2 B13457318 2,6-Difluoro-3-iodopyridin-4-amine

2,6-Difluoro-3-iodopyridin-4-amine

Cat. No.: B13457318
M. Wt: 255.99 g/mol
InChI Key: DULAEANJWOIQGG-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-iodopyridin-4-amine is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties, which arise from the presence of both fluorine and iodine atoms on the pyridine ring. These substituents can significantly alter the electronic characteristics of the molecule, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-iodopyridin-4-amine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, which forms 2-fluoro-3-bromopyridine . This intermediate can then be further iodinated to obtain the desired compound.

Industrial Production Methods

Industrial production of fluorinated pyridines often involves the use of complex fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) . These methods are scalable and can produce significant yields of the desired fluorinated products.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-iodopyridin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyridines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-3-iodopyridin-4-amine is unique due to the presence of both fluorine and iodine atoms on the pyridine ring. This combination of substituents imparts distinct electronic properties, making it more versatile in chemical reactions compared to its analogs .

Properties

Molecular Formula

C5H3F2IN2

Molecular Weight

255.99 g/mol

IUPAC Name

2,6-difluoro-3-iodopyridin-4-amine

InChI

InChI=1S/C5H3F2IN2/c6-3-1-2(9)4(8)5(7)10-3/h1H,(H2,9,10)

InChI Key

DULAEANJWOIQGG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1F)F)I)N

Origin of Product

United States

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